Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. This compound is characterized by its unique structure, which incorporates a piperazine ring and a pyridine moiety, making it of interest in various fields of scientific research.
This compound can be classified under organic compounds, specifically as an amine due to the presence of nitrogen atoms in its structure. It is often studied for its potential biological activities and applications in medicinal chemistry. The compound's details can be found in chemical databases such as PubChem, where it is listed with the identifier 1199782-51-8.
The synthesis of Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine can be approached through several methods:
The molecular structure of Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine features a piperazine ring connected to a pyridine ring at the 6-position, with two methyl groups attached to the nitrogen atom. The InChI representation for this compound is:
The InChI Key is ZDLPDXMAMPKGEG-UHFFFAOYSA-N. The structural data indicates that it has potential for forming hydrogen bonds due to the presence of nitrogen atoms.
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine participates in various chemical reactions typical for amines:
The mechanism of action for Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine primarily revolves around its interaction with biological targets such as receptors or enzymes. The presence of the piperazine moiety suggests potential activity as a central nervous system agent or as an antimicrobial agent.
Research indicates that similar compounds exhibit anticancer activity through mechanisms involving apoptosis induction and inhibition of cell proliferation . Molecular docking studies have shown that these compounds can effectively bind to specific targets, influencing their biological activity.
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine has several potential applications in scientific research:
Piperazine-pyridine hybrids represent a privileged scaffold in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The compound Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine (molecular formula: C₁₂H₂₀N₄) exemplifies strategic bioisosteric design, where the pyridine ring serves as a rigid aromatic spacer enabling π-π stacking with biological targets, while the piperazine moiety provides conformational flexibility and basicity (pKa ~8.5) crucial for salt formation and solubility enhancement [3]. This molecular architecture is frequently employed in central nervous system (CNS) agents and enzyme inhibitors, as the tertiary dimethylamine terminus can modulate electron distribution and membrane permeability [8].
The 3-aminopyridine linkage in this specific derivative allows hydrogen bonding with residues in enzymatic active sites, as demonstrated in PDE5 inhibitors where analogous scaffolds achieve sub-nanomolar potency through simultaneous engagement of hydrophobic pockets and catalytic residues [3]. Computational studies of related structures indicate that the distance between the piperazine nitrogen and pyridine nitrogen (∼5.2 Å) optimally matches spatial requirements for numerous G-protein-coupled receptor targets [8].
Table 1: Bioisosteric Applications of Piperazine-Pyridine Hybrids in Drug Design
Therapeutic Target | Role of Hybrid Scaffold | Observed Effects |
---|---|---|
PDE5 Enzymes | H-bond donation/acceptance | Kᵢ = 0.2 nM; >1000-fold selectivity over PDE6 [3] |
Kinase Domains | Hydrophobic pocket penetration | IC₅₀ < 50 nM for Abl tyrosine kinase analogs [8] |
Serotonin Receptors | Conformational flexibility for GPCR fitting | 5-HT₁A Kᵢ = 15 nM in benzodiazepine derivatives [8] |
Synthesis of this structural motif requires sequential assembly of the pyridine-piperazine core followed by N-functionalization. The most efficient route involves:
Alternative pathways include:
Critical challenges include regioselectivity in pyridine functionalization and overalkylation of piperazine. The meta-substitution pattern on pyridine enhances electrophilic character at C4/C6 positions, facilitating nucleophilic displacement but requiring careful stoichiometric control to prevent quaternary ammonium salt formation [4].
The installation of the dimethylaminomethyl group exemplifies precision alkylation strategies to avoid polyalkylation:
Table 2: Comparative N-Alkylation Methods for Tertiary Amine Synthesis
Method | Conditions | Yield | Byproducts | Scale Limitation |
---|---|---|---|---|
Classical Alkylation | K₂CO₃, CH₃CN, reflux, 24h | 45-55% | Quaternary salts (15-20%) | >100g feasible |
Reductive Amination | NaBH(OAc)₃, DCE, rt, 12h | 75% | Secondary amine (10%) | Limited by borate removal |
Microwave-Assisted | DIPEA, DMF, 150°C, 20 min | 88% | <2% | <50g optimal |
Notably, dimethylamine presents unique reactivity challenges due to its small size and high nucleophilicity. Recent titanium-catalyzed hydroaminoalkylations enable direct C-C bond formation between dimethylamine and heteroaryl aldehydes without preactivation, though substrate scope remains narrow [9].
The simultaneous presence of pyridine (sp² N), piperazine (two sp³ N), and tertiary amine (sp³ N) necessitates orthogonal protection schemes:
For regioselective functionalization, computational modeling (DFT) reveals substantial charge differences: the piperazine nitrogen trans to pyridine exhibits higher nucleophilicity (Mulliken charge = -0.52 vs -0.48 for cis nitrogen), enabling selective monoalkylation at the trans position [8]. Protecting group strategies must also account for the potential lability of the methylene bridge - under strongly basic conditions (>2M NaOH), benzylic deprotonation can lead to elimination side products [6].
Table 3: Orthogonal Protection Scheme for Key Nitrogen Centers
Nitrogen Type | Recommended Protectors | Deprotection Conditions | Compatibility Concerns |
---|---|---|---|
Piperazine (aliphatic secondary) | Boc, Cbz, Fmoc | TFA (Boc); H₂/Pd-C (Cbz); Piperidine (Fmoc) | Fmoc cleavage in acidic media |
Pyridine (aromatic) | N-oxide formation | PCl₃, POCl₃, or catalytic hydrogenation | Over-reduction to piperidine |
Tertiary amine | None; introduce late-stage | Not applicable | Quaternary salt formation with alkyl halides |
These strategies enable gram-scale synthesis of the target compound with >95% HPLC purity, as confirmed in PDE5 inhibitor development where analogous molecules progressed to clinical trials [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1